N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
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Description
N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide and its derivatives are often synthesized for various scientific purposes. For instance, compounds structurally related to benzofuran-2-carboxamide have been synthesized as part of efforts to create novel anti-inflammatory and analgesic agents, demonstrating significant COX-2 inhibition and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, the creation of highly functionalized benzofuran-2-carboxamides via Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction shows the compound's versatility in chemical synthesis (Han et al., 2014).
Biological Activity and Potential Medical Applications
Apart from their use in chemical synthesis, benzofuran derivatives have been explored for various biological activities. For instance, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have shown potent butyrylcholinesterase inhibitory activities, which could be significant for diseases like Alzheimer's (Abedinifar et al., 2018). Similarly, some benzofuran derivatives have been tested for their antimicrobial activities, indicating their potential utility in combating microbial infections (Idrees et al., 2019).
Drug Design and Synthesis
The structural features of benzofuran-2-carboxamides also make them a focus in drug design and synthesis. For instance, the exploration of 2-substituted benzofuran hydroxyamic acids as inhibitors for 5-lipoxygenase demonstrates their potential in designing drugs for inflammatory conditions (Ohemeng et al., 1994). Moreover, innovative multicomponent synthesis protocols have been developed to synthesize substituted benzofuran-2-carboxamides, which could expedite the identification of biologically active compounds in drug discovery (Vincetti et al., 2016).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-2-25-11-16(23)22-17-14-5-3-4-6-15(14)26-18(17)19(24)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONOUSUBFONJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.